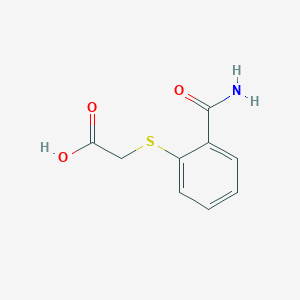

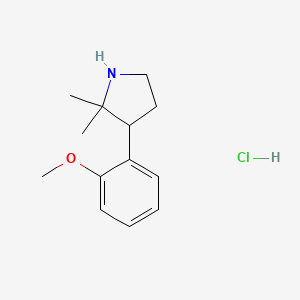

![molecular formula C17H15BrCl3N3O2S B11715421 benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)

benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-N-[1-[(3-Bromphenyl)carbamothioylamino]-2,2,2-trichlorethyl]carbamate ist eine komplexe organische Verbindung, die eine Benzylgruppe, eine Bromphenylgruppe und eine Trichlorethylgruppe aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzyl-N-[1-[(3-Bromphenyl)carbamothioylamino]-2,2,2-trichlorethyl]carbamate beinhaltet typischerweise mehrere Schritte. Ein gängiger Ansatz ist die Herstellung der Zwischenprodukte, gefolgt von deren Kupplung unter spezifischen Reaktionsbedingungen. So kann die Synthese beispielsweise mit der Bildung von 3-Bromphenylisothiocyanat beginnen, das dann mit einem geeigneten Amin zu dem Carbamothioylamino-Zwischenprodukt umgesetzt wird. Dieses Zwischenprodukt wird anschließend unter kontrollierten Bedingungen mit Benzylchloroformiat und 2,2,2-Trichlorethanol umgesetzt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess erfordert die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Darüber hinaus können industrielle Methoden kontinuierliche Fließreaktoren und automatisierte Systeme zur Steigerung der Effizienz und Skalierbarkeit integrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis may begin with the formation of the 3-bromophenyl isothiocyanate, which is then reacted with an appropriate amine to form the carbamothioylamino intermediate. This intermediate is subsequently reacted with benzyl chloroformate and 2,2,2-trichloroethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

Benzyl-N-[1-[(3-Bromphenyl)carbamothioylamino]-2,2,2-trichlorethyl]carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂), Kaliumpermanganat (KMnO₄)

Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)

Substitution: Nucleophile wie Hydroxidionen (OH⁻), Cyanidionen (CN⁻)

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone

Reduktion: Bildung von Aminen oder Alkoholen

Substitution: Bildung von substituierten Carbamaten

Wissenschaftliche Forschungsanwendungen

Benzyl-N-[1-[(3-Bromphenyl)carbamothioylamino]-2,2,2-trichlorethyl]carbamate hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Für sein Potenzial als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Pfade untersucht.

Medizin: Für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.

Industrie: Für die Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Benzyl-N-[1-[(3-Bromphenyl)carbamothioylamino]-2,2,2-trichlorethyl]carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet oder mit Schlüsselresten interagiert. Darüber hinaus kann sie Signalwege modulieren, indem sie die Funktion von Rezeptoren oder anderen Proteinen beeinflusst, die an zellulären Prozessen beteiligt sind.

Wirkmechanismus

The mechanism of action of benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. Additionally, it may modulate signaling pathways by affecting the function of receptors or other proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Benzyl-N-[1-(3-Bromphenyl)cyclobutyl]carbamate

- Benzylcarbamate

- Phenyl-N-[1-[(3-Bromphenyl)carbamothioylamino]-2,2,2-trichlorethyl]carbamate

Einzigartigkeit

Benzyl-N-[1-[(3-Bromphenyl)carbamothioylamino]-2,2,2-trichlorethyl]carbamate ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es in bestimmten Reaktionen eine verstärkte Reaktivität oder Selektivität aufweisen, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

Molekularformel |

C17H15BrCl3N3O2S |

|---|---|

Molekulargewicht |

511.6 g/mol |

IUPAC-Name |

benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate |

InChI |

InChI=1S/C17H15BrCl3N3O2S/c18-12-7-4-8-13(9-12)22-15(27)23-14(17(19,20)21)24-16(25)26-10-11-5-2-1-3-6-11/h1-9,14H,10H2,(H,24,25)(H2,22,23,27) |

InChI-Schlüssel |

HKLRRVPCRDVDOT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

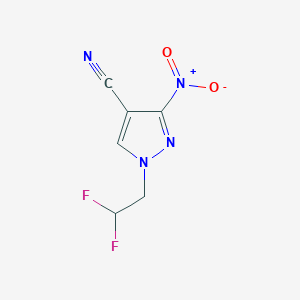

![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

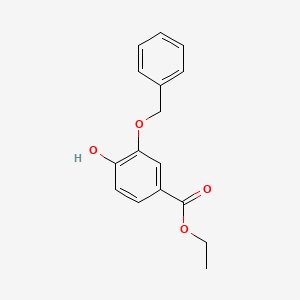

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)

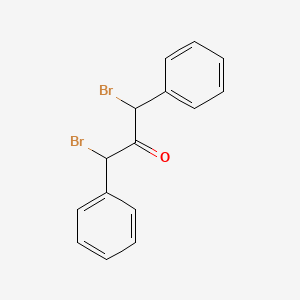

![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)

![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)